molecular formula C24H17N3O2S3 B2405605 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-(2-thienyl)pyrimidine CAS No. 866017-83-6

4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-(2-thienyl)pyrimidine

Cat. No. B2405605
CAS RN: 866017-83-6
M. Wt: 475.6
InChI Key: ZOFKXFRJOCNUGK-UHFFFAOYSA-N
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Description

4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-(2-thienyl)pyrimidine is a useful research compound. Its molecular formula is C24H17N3O2S3 and its molecular weight is 475.6. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-(2-thienyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-(2-thienyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related thienyl- and thiazolyl-pyrimidines, including their activities as amplifiers of phleomycin, has been reported (Brown, Cowden, & Strekowski, 1982).
  • Research on the synthesis of 5-Arylthiazoles and Triazolino[4,3-a]pyrimidines as antimicrobial agents has been conducted, demonstrating the potential of these compounds in inhibiting bacterial growth (Abdelhamid, Sayed, & Zaki, 2007).

Antimicrobial and Antioxidant Applications

  • Studies have synthesized and tested various derivatives containing the thiazole moiety for antimicrobial activity, highlighting their effectiveness against different microorganisms (Abdelhamid et al., 2010).
  • A study on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives showed significant in vitro antioxidant activity, indicating their potential in therapeutic applications (Kotaiah, Harikrishna, Nagaraju, & Rao, 2012).

Applications in Material Science

properties

IUPAC Name

5-[5-(benzenesulfonyl)-2-thiophen-2-ylpyrimidin-4-yl]-4-methyl-2-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S3/c1-16-22(31-24(26-16)17-9-4-2-5-10-17)21-20(32(28,29)18-11-6-3-7-12-18)15-25-23(27-21)19-13-8-14-30-19/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFKXFRJOCNUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NC(=NC=C3S(=O)(=O)C4=CC=CC=C4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-(2-thienyl)pyrimidine

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